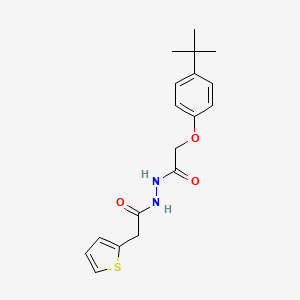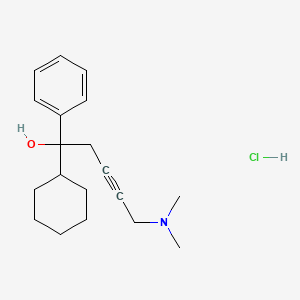![molecular formula C15H15N3O3S B6120355 N'-(2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6120355.png)
N'-(2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide, commonly known as HTEA, is a chemical compound with potential applications in scientific research. It is a derivative of hydrazide and has a complex structure that makes it a valuable compound for different research studies.
作用機序
The mechanism of action of HTEA in different scientific research applications varies depending on the target. As a ligand for metal complexes, HTEA coordinates with metal ions to form stable complexes that can act as catalysts in various chemical reactions. As an anti-cancer agent, HTEA induces apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins. As an anti-inflammatory agent, HTEA inhibits the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects
HTEA has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and form stable metal complexes. HTEA has also shown potential as an anti-bacterial agent by inhibiting the growth of different bacterial strains.
実験室実験の利点と制限
HTEA has several advantages for lab experiments, including its ability to form stable metal complexes and its potential as an anti-cancer and anti-inflammatory agent. However, the complex structure of HTEA can make it challenging to synthesize, and its limited solubility in water can affect its bioavailability.
将来の方向性
There are several future directions for HTEA research, including its potential as a drug delivery system, its use as a sensor for metal ions, and its application in nanotechnology. HTEA can be used as a drug delivery system by conjugating it with different drugs and targeting specific cells. It can also be used as a sensor for metal ions by modifying its structure to increase its selectivity and sensitivity. Moreover, HTEA can be used in nanotechnology by incorporating it into nanoparticles for various applications.
Conclusion
In conclusion, HTEA is a valuable compound with potential applications in scientific research. Its complex structure and ability to form stable metal complexes make it a valuable ligand for metal ions. Moreover, its potential as an anti-cancer and anti-inflammatory agent makes it a promising compound for drug development. However, further research is needed to explore its full potential in different scientific research fields.
合成法
The synthesis of HTEA involves the reaction of 2-hydroxybenzaldehyde and 2-thiopheneacetic acid hydrazide in ethanol. The resulting product is then treated with ethyl chloroacetate, and the reaction mixture is heated until the completion of the reaction. The final product is obtained after purification by recrystallization.
科学的研究の応用
HTEA has various scientific research applications, including its use as a ligand for metal complexes, anti-cancer agent, and anti-inflammatory agent. HTEA can form coordination compounds with different metal ions, which can be used as catalysts in various chemical reactions. Moreover, HTEA has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells. It has also demonstrated anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-11(14-7-4-8-22-14)18-21-10-15(20)17-16-9-12-5-2-3-6-13(12)19/h2-9,19H,10H2,1H3,(H,17,20)/b16-9+,18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIDBMJCPYRULP-QHWSFBBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)NN=CC1=CC=CC=C1O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC(=O)N/N=C/C1=CC=CC=C1O)/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6120275.png)

![2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6120297.png)


![2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6120328.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6120341.png)

![3-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B6120364.png)
![N-[2-(acetylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B6120372.png)
![methyl 7-(2-hydroxyphenyl)-2-mercapto-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6120375.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6120378.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6120391.png)